Physicochemical properties of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine
Physicochemical properties of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine
An In-Depth Technical Guide to the Physicochemical Properties of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine
Introduction: A Molecule in Context
N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine is a tertiary amine featuring a thiophene moiety. While not a widely studied compound, its structural motifs—a thiophene ring, common in medicinal chemistry for its bioisosteric relationship with the benzene ring, and a tertiary amine group, crucial for modulating basicity and receptor interactions—suggest its potential as a scaffold or intermediate in drug discovery programs. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is the foundational step in any rational drug development process, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
This guide provides a comprehensive framework for the characterization of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine. It moves beyond a simple data sheet to explain the causality behind experimental choices and provides actionable, self-validating protocols for determining the core properties that govern a molecule's behavior from the bench to a potential clinical setting.
Core Molecular & Physical Properties
The initial characterization begins with the molecule's fundamental attributes. These values are the bedrock upon which all other experimental data are interpreted.
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₁₇NOS | Calculated |
| Molecular Weight | 199.31 g/mol | Calculated |
| Chemical Structure | ||
| Physical Form | Colorless to pale yellow liquid (Predicted) | Based on similar structures |
| Boiling Point | 105-108 °C at 0.5 mmHg | Supplier Data |
Lipophilicity: The Gateway to Membrane Permeability
Lipophilicity, quantified as the partition coefficient (LogP), is arguably one of the most critical physicochemical parameters in drug design. It governs how a compound distributes between aqueous (e.g., blood plasma) and lipid (e.g., cell membranes) environments, directly impacting absorption and distribution. For N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine, the interplay between the polar amine and ether groups and the non-polar thiophene and alkyl chains makes experimental determination essential.
Authoritative Method: OECD 107 Shake-Flask Method
The gold standard for LogP determination is the "shake-flask" method, as detailed in the OECD Guideline for the Testing of Chemicals, No. 107. Its trustworthiness lies in its direct measurement of partitioning between two immiscible phases, typically n-octanol and water, mimicking the body's lipid and aqueous environments.
Experimental Protocol: Shake-Flask LogP Determination
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Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer, to mimic physiological conditions). This is achieved by vigorously mixing the two phases for 24 hours and allowing them to separate.
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Stock Solution: Prepare a stock solution of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine in n-octanol at a concentration that ensures accurate detection in both phases (e.g., 1 mg/mL).
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Partitioning: In a separatory funnel, combine a precise volume of the saturated water phase (e.g., 50 mL) and a smaller, precise volume of the n-octanol stock solution (e.g., 5 mL).
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Equilibration: Shake the funnel vigorously for 5-10 minutes to facilitate partitioning. Subsequently, centrifuge the mixture at low speed (e.g., 2000 rpm) for 15 minutes to ensure complete phase separation.
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Sampling & Analysis: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the amine in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), as the thiophene ring provides a strong chromophore.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. LogP is its base-10 logarithm:
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P = [Amine]octanol / [Amine]aqueous
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LogP = log10(P)
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Workflow for LogP Determination
Caption: Workflow for Shake-Flask LogP determination.
Aqueous Solubility: A Prerequisite for Bioavailability
For a compound to be pharmacologically active, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The tertiary amine in N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine is expected to be protonated at physiological pH, which should enhance its aqueous solubility compared to a neutral analogue. However, the non-polar regions of the molecule will counteract this effect.
Authoritative Method: Thermodynamic Shake-Flask Solubility
The definitive method for determining thermodynamic solubility involves equilibrating an excess of the compound in a solvent and measuring the concentration of the resulting saturated solution. This method is considered authoritative because it measures the true equilibrium solubility, a thermodynamically stable state.
Experimental Protocol: Equilibrium Solubility Determination
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System Preparation: Add an excess amount of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid/liquid ensures that a saturated solution is formed.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., 14,000 rpm) to remove all undissolved material.
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Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved amine using a validated HPLC-UV method against a standard curve.
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Data Reporting: Report the solubility in units of mg/mL or µg/mL at each specific pH and temperature.
Workflow for Aqueous Solubility Assay
Caption: Workflow for thermodynamic solubility determination.
Acid-Base Dissociation Constant (pKa): The Ionization Switch
The pKa value dictates the degree of ionization of a compound at a given pH. For N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine, the tertiary amine is the key ionizable group. Its pKa will determine the ratio of the charged (protonated) to uncharged (free base) form at physiological pH (~7.4). This ratio profoundly affects solubility, membrane permeability, and receptor binding.
Authoritative Method: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally. The pKa is derived from the inflection point of the resulting titration curve.
Experimental Protocol: Potentiometric pKa Determination
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Sample Preparation: Accurately weigh and dissolve a sample of the amine in a solvent, typically water or a water/co-solvent mixture (e.g., water/methanol) if solubility is limited.
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Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
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Acidification: First, titrate the solution with a standardized acid (e.g., 0.1 M HCl) to fully protonate all amine molecules.
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Titration with Base: Titrate the acidified solution with a standardized base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
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Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized to the free base. This point corresponds to the flattest region of the buffer zone in the titration curve. Advanced software can calculate the pKa precisely using the derivative of the curve.
Principle of pKa Determination by Titration
